molecular formula C10H7BrFNO B1382669 4-Bromo-6-fluoro-8-methoxyquinoline CAS No. 1599231-35-2

4-Bromo-6-fluoro-8-methoxyquinoline

Cat. No.: B1382669
CAS No.: 1599231-35-2
M. Wt: 256.07 g/mol
InChI Key: UMVWZBCGXMNYAX-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-8-methoxyquinoline is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-8-methoxyquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluorinated aniline derivative, followed by bromination and methoxylation reactions. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and reagent concentration, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-8-methoxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoline ring, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-6-fluoro-8-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of bromine, fluorine, and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methoxyquinoline
  • 6-Fluoro-8-methoxyquinoline
  • 4-Bromo-8-fluoroquinoline

Uniqueness

4-Bromo-6-fluoro-8-methoxyquinoline is unique due to the combination of bromine, fluorine, and methoxy groups on the quinoline ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-6-fluoro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVWZBCGXMNYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C(C=CN=C12)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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